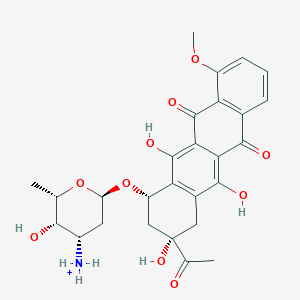
Rubidomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daunorubicin(1+) is an anthracycline cation that is the conjugate acid of daunorubicin, arising from protonation of the amino group. It is a conjugate acid of a daunorubicin.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Wissenschaftliche Forschungsanwendungen
Formulation and Generic Drug Development
Rubidomycin has been studied for its formulation in oral solid dosage forms, utilizing similarity factors as indicators. This approach aids in evaluating the concordance between generic rubidomycin and its original version, which is crucial for developing effective generic drugs (Liang Ze-hua, 2010).
Chemotherapeutic Applications
Rubidomycin is included in various chemotherapeutic regimens. For instance, it forms a part of the DCTER regimen used in the treatment of childhood acute myeloid leukemia (Dcter Regimen, 2020). The "7+3" regimen, another notable therapy for acute myeloid leukemia, historically included rubidomycin (known as daunorubicin in some regions) (J. Rowe, 2022).
In Vitro Sensitivity Testing in Cancer Research
Rubidomycin has been tested against various carcinomas, such as Ehrlich carcinoma and GW 77 tumor, a human colon carcinoma. These studies involve assessing tumor sensitivity to rubidomycin in vitro and its correlation with in vivo tumor growth retardation (H. Seidel, 2004).
Enhancing Sensitivity to Chemotherapy
Research involving rubidomycin has also explored methods to overcome drug resistance in cancer treatment. Studies on recombinant adenovirus microsphere encapsulating antisense MRP (as-mrp) demonstrate how this approach can enhance the sensitivity of hepatocellular carcinoma cells to rubidomycin, providing a basis for reversing multidrug resistance (Shao-hong Yu et al., 2005).
Antitumor Activity in Novel Dosage Forms
The development of experimental dosage forms of rubidomycin, such as absorbable polymeric microparticles, has been explored. These novel forms have shown pronounced antitumor activity, improving survival rates in mice with Ehrlich ascitic carcinoma (E. Shishatskaya et al., 2008).
Inhibition of Human Telomerase
Rubromycins, a class of compounds including rubidomycin, are known for their strong inhibition of human telomerase, a key factor in cancer proliferation. This inhibition is attributed to their unique spiroketal system, making them potent telomerase inhibitors and providing a basis for developing new anticancer treatments (T. Ueno et al., 2000).
Synthetic Studies and Natural Product Research
The synthesis and study of rubromycin family compounds have been significant due to their antimicrobial and enzyme activity. These studies cover the synthesis challenges and biological activity of these compounds, contributing to the development of new pharmaceuticals (Darcy J. Atkinson & M. Brimble, 2015).
Eigenschaften
Produktname |
Rubidomycin |
|---|---|
Molekularformel |
C27H30NO10+ |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1 |
InChI-Schlüssel |
STQGQHZAVUOBTE-VGBVRHCVSA-O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |
Synonyme |
Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



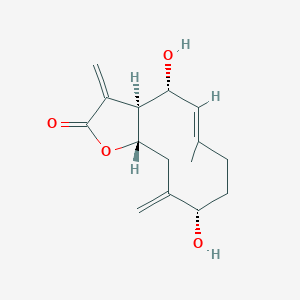
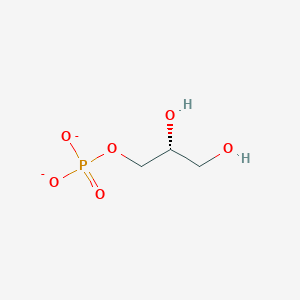
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
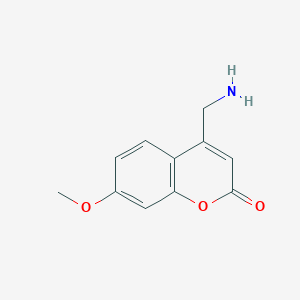
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
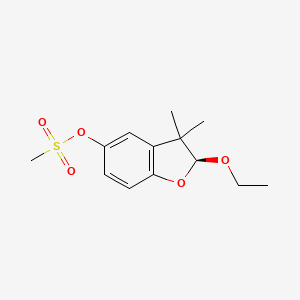
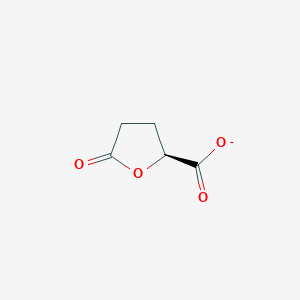

![(8S,9S,10R,11S,13S,14R,17R)-11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240551.png)
![4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester](/img/structure/B1240553.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)
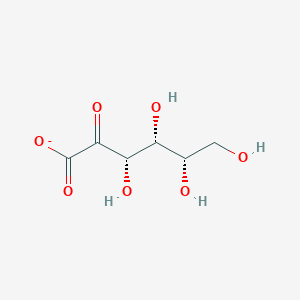
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)